Mavoglurant

Binding Kinetics Receptor Occupancy Pharmacodynamics

Researchers requiring sustained mGluR5 target engagement often encounter inconsistent results when substituting NAMs with divergent binding kinetics. Mavoglurant resolves this with its exceptionally long receptor residence time (>400 min), a property not shared by dipraglurant or STX107 (<10 min). • >400 min receptor residence time ensures prolonged pharmacological effect in chronic dosing models • >300-fold selectivity across 238 CNS targets provides high-confidence experimental data • Clinically validated efficacy in substance use disorder (Phase 2 cocaine trial, P=0.021) establishes a unique benchmark Supplied as a white to beige lyophilized powder (≥98% HPLC), stored at -20°C, with documented characterization data.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 543906-09-8
Cat. No. B1676221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavoglurant
CAS543906-09-8
SynonymsAFQ056;  AFQ-056;  AFQ 056;  Mavoglurant.
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O
InChIInChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1
InChIKeyZFPZEYHRWGMJCV-ZHALLVOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mavoglurant (AFQ056) Overview


Mavoglurant (developmental code AFQ056) is a structurally novel, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key central nervous system (CNS) therapeutic target implicated in a range of neurological and psychiatric disorders [1]. Chemically, it is methyl (3aR,4S,7aR)-4-hydroxy-4-[(3-methylphenyl)ethynyl]octahydro-1H-indole-1-carboxylate, with a molecular weight of 313.4 g/mol [2]. Unlike many other mGluR5 negative allosteric modulators (NAMs), mavoglurant is distinguished by its combination of a unique chemical scaffold, high selectivity across a broad panel of CNS targets, and an exceptionally long receptor residence time, features that directly impact its utility in both research and clinical development settings [1].

Mavoglurant Differentiation from Other mGluR5 NAMs


Substituting one mGluR5 negative allosteric modulator (NAM) for another is not a straightforward procurement decision. While many compounds share the same nominal target, they can differ dramatically in their binding kinetics, functional selectivity, and selectivity profile, leading to vastly different in vivo outcomes. Mavoglurant, in particular, demonstrates a >10-fold difference in plasma exposure required for a given level of receptor occupancy compared to other clinically tested mGluR5 NAMs like dipraglurant and basimglurant, underscoring that these compounds are not pharmacologically equivalent [1]. Furthermore, the long receptor residence time (>400 minutes) of mavoglurant, a property not shared by all NAMs, is a key differentiator that can influence its therapeutic window and efficacy profile [2]. Simply selecting any mGluR5 NAM without considering these specific, quantifiable properties can lead to significant discrepancies in experimental or clinical outcomes.

Mavoglurant Evidence Guide


Receptor Residence Time

Mavoglurant exhibits an exceptionally long receptor residence time on the mGlu5 receptor, a property that distinguishes it from several other clinically tested negative allosteric modulators (NAMs). In a comprehensive comparative study, mavoglurant and basimglurant both demonstrated long residence times (>400 min), whereas dipraglurant, F169521, F1699611, and STX107 exhibited low residence times (<10 min), and AZD2066 and remeglurant showed medium residence times (10-30 min) [1]. This kinetic difference can translate to prolonged target engagement in vivo, potentially influencing the duration of pharmacological effect and therapeutic window.

Binding Kinetics Receptor Occupancy Pharmacodynamics

In Vivo Pharmacokinetics vs. MPEP

In preclinical models, mavoglurant demonstrates a significantly improved pharmacokinetic (PK) profile in rats when directly compared to the prototypic mGluR5 antagonist MPEP. While MPEP is a well-characterized tool compound, its utility is limited by poor oral bioavailability and rapid clearance. Mavoglurant was developed to overcome these limitations, showing enhanced in vivo exposure and efficacy in the stress-induced hyperthermia test in mice as compared to MPEP [1]. This improved PK profile is a key factor in mavoglurant's progression to clinical trials, a milestone not achieved by MPEP.

Pharmacokinetics In Vivo CNS Penetration

Exposure-Receptor Occupancy Relationship

A unified analysis of exposure-receptor occupancy (RO) relationships for mGlu5 NAMs revealed that mavoglurant, dipraglurant, and basimglurant each exhibit distinct plasma exposure-response profiles. A >100-fold difference in plasma exposure was required for a given level of receptor occupancy among these three NAMs [1]. This indicates that achieving a specific level of target engagement requires vastly different dosing strategies for each compound, making them non-interchangeable in a clinical or research setting. However, when unbound brain concentration and mGlu5 affinity were accounted for, a unified relationship was observed, highlighting the importance of considering free brain drug levels.

Receptor Occupancy Exposure-Response PET Imaging

Broad CNS Selectivity

Mavoglurant's selectivity was rigorously profiled against a large panel of CNS-relevant targets. In vitro, it demonstrated an IC50 of 30 nM in a functional assay with human mGluR5 and was selective over other mGluR subtypes, ionotropic glutamate receptors (iGluRs), and a comprehensive panel of 238 CNS-relevant receptors, transporters, and enzymes [1]. While a direct, quantitative selectivity ratio against a specific off-target is not provided, the breadth of the panel and the reported selectivity underscore a clean pharmacological profile, minimizing the potential for off-target effects that could confound research outcomes or limit clinical utility.

Selectivity Off-Target CNS Safety

Clinical Efficacy in Cocaine Use Disorder

In a phase 2 randomized, placebo-controlled clinical trial involving 68 adults with cocaine use disorder, treatment with mavoglurant (200 mg twice daily for 98 days) resulted in a statistically significant reduction in cocaine use compared to placebo [1]. The posterior probability of mavoglurant reducing cocaine use at the end of treatment was ≥99.0% for a treatment difference <0 and ≥36.6% for a treatment difference <-10%. Analysis of covariance yielded a p-value of 0.021 for the difference between groups. Urine benzoylecgonine concentration was also lower in the mavoglurant group (P = 0.025). This clinical data provides a unique, human-level efficacy benchmark not available for many other mGluR5 NAMs.

Substance Use Disorder Clinical Trial Cocaine

Human Pharmacokinetic Parameters

The human pharmacokinetic profile of mavoglurant has been well-characterized. Following a single 200 mg oral dose in healthy male subjects, absorption was ≥50% of the dose, with a mean plasma Cmax of 140 ng/ml for mavoglurant and a mean apparent half-life of 12 hours [1]. The elimination is predominantly by oxidative metabolism. This detailed human PK data is essential for designing and interpreting clinical studies and provides a concrete baseline for comparing the exposure profiles of other mGluR5 NAMs.

Human Pharmacokinetics ADME Dosing

Mavoglurant Application Scenarios


Sustained mGluR5 Blockade in Disease Models

Researchers designing in vivo studies that require prolonged target engagement of mGluR5 should prioritize mavoglurant due to its exceptionally long receptor residence time (>400 min), a property that distinguishes it from many other clinically tested NAMs like dipraglurant and STX107 (<10 min) [1]. This kinetic advantage, combined with its improved oral pharmacokinetic profile in rats relative to MPEP, makes it a superior tool compound for chronic dosing studies in models of Fragile X syndrome, Parkinson's disease L-dopa induced dyskinesia, or other CNS disorders where sustained receptor modulation is hypothesized to be critical for efficacy [2].

Benchmark for Novel mGluR5 Modulators

For drug discovery programs developing next-generation mGluR5 modulators, mavoglurant serves as an ideal benchmark due to its extensively characterized profile. Its distinct exposure-receptor occupancy relationship, defined by a >100-fold difference in plasma exposure for a given RO compared to dipraglurant and basimglurant, provides a critical reference point for understanding the PK/PD relationships of new chemical entities [3]. Furthermore, its broad selectivity against a 238-target CNS panel offers a high bar for specificity, ensuring that new compounds can be compared against a well-validated, selective tool with known clinical exposure and tolerability [2].

Substance Use Disorder Clinical Studies

Mavoglurant is the only mGluR5 NAM with positive, quantitatively defined clinical data in a substance use disorder. The phase 2 trial in cocaine use disorder demonstrated a statistically significant reduction in cocaine use (P=0.021) and a posterior probability of ≥99.0% for any reduction, establishing a unique clinical efficacy benchmark [4]. This makes mavoglurant the compound of choice for academic or industrial researchers planning clinical studies in addiction, or for those seeking a comparator with a defined human efficacy signal to contextualize findings from preclinical models of substance abuse.

PET Imaging Calibration for mGluR5

The well-defined exposure-receptor occupancy relationship for mavoglurant, derived from PET imaging studies in non-human primates and humans, makes it a valuable tool for calibrating and validating PET tracers for the mGluR5 receptor [3]. Its distinct plasma exposure-RO curve, along with its known human pharmacokinetics (Cmax 140 ng/ml, t1/2 12 h), allows researchers to design PET studies that can accurately quantify mGluR5 availability and confirm target engagement of novel compounds in the living brain [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mavoglurant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.